molecular formula C19H18FN3O2 B13372766 N-(2-fluorophenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide

N-(2-fluorophenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide

Cat. No.: B13372766
M. Wt: 339.4 g/mol
InChI Key: SSUAXLKXLMBWEC-QGZVFWFLSA-N
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Description

N-(2-fluorophenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone core in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

(2R)-N-(2-fluorophenyl)-3-methyl-2-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C19H18FN3O2/c1-12(2)17(18(24)22-16-10-6-4-8-14(16)20)23-11-21-15-9-5-3-7-13(15)19(23)25/h3-12,17H,1-2H3,(H,22,24)/t17-/m1/s1

InChI Key

SSUAXLKXLMBWEC-QGZVFWFLSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NC1=CC=CC=C1F)N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1F)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with an appropriate reagent to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of greener chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the side chains.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional carbonyl groups, while reduction can yield amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

    Medicine: The compound has shown promise as an antiviral and anticancer agent in preclinical studies.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and other kinases, which play crucial roles in cell proliferation and survival. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-3-methyl-2-(4-oxo-3(4H)-quinazolinyl)butanamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential therapeutic efficacy.

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